Cas no 922815-37-0 (1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)

1-(3,4-Dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea is a synthetic urea derivative incorporating a 1,3,4-thiadiazole core with a pyridinylmethylsulfanyl substituent. This compound exhibits potential as a bioactive molecule, particularly in agrochemical or pharmaceutical applications, due to its structural complexity and functional diversity. The dichlorophenyl moiety enhances lipophilicity, while the thiadiazole and pyridine groups contribute to electron-rich interactions, potentially improving binding affinity in target systems. Its hybrid heterocyclic framework suggests utility in enzyme inhibition or receptor modulation, making it a candidate for further research in medicinal or crop protection chemistry. The compound's stability and synthetic versatility further support its exploration in specialized chemical applications.
1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea structure
922815-37-0 structure
商品名:1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea
CAS番号:922815-37-0
MF:C15H11Cl2N5OS2
メガワット:412.316737413406
CID:5505558

1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-(3,4-dichlorophenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
    • 1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea
    • インチ: 1S/C15H11Cl2N5OS2/c16-11-4-3-10(6-12(11)17)19-13(23)20-14-21-22-15(25-14)24-8-9-2-1-5-18-7-9/h1-7H,8H2,(H2,19,20,21,23)
    • InChIKey: JBEHLAPZTNXZFR-UHFFFAOYSA-N
    • ほほえんだ: N(C1=CC=C(Cl)C(Cl)=C1)C(NC1=NN=C(SCC2=CC=CN=C2)S1)=O

1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2680-1485-75mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2680-1485-15mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2680-1485-20mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2680-1485-10mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2680-1485-50mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2680-1485-2μmol
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2680-1485-20μmol
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2680-1485-25mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2680-1485-10μmol
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2680-1485-2mg
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea
922815-37-0 90%+
2mg
$59.0 2023-05-16

1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 関連文献

Related Articles

1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)ureaに関する追加情報

1-(3,4-Dichlorophenyl)-3-(5-{(Pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Overview

1-(3,4-Dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea (CAS No. 922815-37-0) is a specialized urea derivative with a unique molecular structure that combines a dichlorophenyl group and a thiadiazole ring linked via a sulfanyl bridge. This compound has garnered significant attention in medicinal chemistry and pharmaceutical research due to its potential applications in drug development. The presence of both heterocyclic and aryl moieties in its structure makes it a promising candidate for targeting various biological pathways.

One of the most searched questions in AI-driven drug discovery platforms is: "What are the potential therapeutic applications of thiadiazole-containing compounds?" This compound, with its 1,3,4-thiadiazol-2-yl core, fits into this trending research area. The pyridin-3-ylmethylsulfanyl side chain further enhances its bioavailability and binding affinity, making it a subject of interest for researchers exploring kinase inhibitors and enzyme modulators.

From a chemical properties perspective, this compound exhibits moderate solubility in polar organic solvents, which is a critical factor for its formulation in drug delivery systems. Its molecular weight and logP value suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a hot topic in computational chemistry and QSAR modeling. Researchers often search for "how to optimize urea derivatives for better pharmacokinetics", and this compound serves as an excellent case study.

The 3,4-dichlorophenyl moiety in its structure is particularly noteworthy. Chlorinated aromatic compounds are frequently investigated for their selective binding capabilities, especially in the context of G-protein-coupled receptors (GPCRs). This aligns with another frequently asked question in pharmacology forums: "How do halogen substitutions affect drug-receptor interactions?" The answer often lies in the electronic effects and steric hindrance introduced by groups like the dichlorophenyl unit in this molecule.

In the realm of heterocyclic chemistry, the 1,3,4-thiadiazole ring system is renowned for its versatile pharmacological activities. This compound's 5-{(pyridin-3-yl)methylsulfanyl} substitution pattern adds another layer of complexity and potential. Recent trends in fragment-based drug design highlight the importance of such hybrid molecules, answering queries like "what are the advantages of combining multiple pharmacophores in one molecule?"

From a synthetic chemistry standpoint, the preparation of this compound involves multi-step organic synthesis, typically starting from 3,4-dichlorophenyl isocyanate and appropriately functionalized thiadiazole intermediates. The sulfanyl linkage is introduced via nucleophilic substitution reactions, a process frequently discussed in organic synthesis optimization circles. This addresses another common search: "best methods for synthesizing sulfanyl-bridged heterocycles."

The market potential for such specialized compounds is growing, particularly in the contract research organization (CRO) sector. With increasing interest in targeted therapies and personalized medicine, molecules like this urea-thiadiazole hybrid represent valuable scaffolds for lead optimization. Business intelligence platforms show rising searches for "emerging chemical entities in preclinical development," where this compound could be featured.

Regarding analytical characterization, this compound can be identified using standard techniques like HPLC, LC-MS, and NMR spectroscopy. The quality control aspects of such compounds are crucial, responding to laboratory professionals' frequent inquiries about "validated methods for purity analysis of complex heterocycles." The distinct UV absorption profile of both the dichlorophenyl and thiadiazole moieties facilitates its detection and quantification.

In intellectual property landscapes, compounds with this structural motif have appeared in several patent applications, particularly in areas of metabolic disorder treatments and inflammatory conditions. This connects to another trending search: "recent patents on urea-based therapeutic agents." The unique combination of hydrogen bond donors/acceptors from the urea group and lipophilic domains from the aromatic rings makes it attractive for IP protection.

As research continues, the structure-activity relationships (SAR) of this compound class are being elucidated. Modern cheminformatics tools allow researchers to explore questions like "how to predict biological activity of thiadiazole-urea derivatives" through molecular docking and machine learning approaches. The pyridine-sulfanyl-thiadiazole subunit in particular shows promise for selective target engagement in various disease models.

For chemical suppliers and research institutions, this compound represents a valuable building block for medicinal chemistry programs. Its availability as a research-grade chemical supports the growing demand for diverse screening libraries, addressing another common market need: "where to source unique heterocyclic compounds for drug discovery." Proper storage conditions and handling protocols ensure its stability for experimental use.

In conclusion, 1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea (CAS 922815-37-0) stands as a fascinating example of modern medicinal chemistry innovation. Its multifaceted structure addresses numerous drug design challenges while offering multiple avenues for therapeutic development. As the pharmaceutical industry continues to explore novel chemical space, compounds like this will undoubtedly play a significant role in shaping future small molecule therapeutics.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd